ethyl 4-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate
Description
Ethyl 4-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core fused with a phenyl ring and an ethyl-substituted benzoate ester. This structure combines a bicyclic aromatic system with polar and lipophilic substituents, making it a candidate for pharmacological applications. The ethyl group at position 3 may enhance metabolic stability, while the phenyl ring at position 7 could facilitate π-π stacking interactions in biological targets. The acetamido benzoate ester likely serves as a prodrug moiety, improving oral bioavailability .
Properties
IUPAC Name |
ethyl 4-[[2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-3-28-16-26-22-20(17-8-6-5-7-9-17)14-29(23(22)24(28)31)15-21(30)27-19-12-10-18(11-13-19)25(32)33-4-2/h5-14,16H,3-4,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVVTJCIMCNLTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetate, phenylhydrazine, and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing, crystallization, and chromatography are often employed to purify the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Ethyl 4-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Pyrrolo[3,2-d]pyrimidine core with a fused five-membered pyrrole ring and six-membered pyrimidine ring. Substituents include 3-ethyl, 7-phenyl, and an acetamido-linked benzoate ester .
- Ethyl 3-(4-Chlorophenyl)-2-(Dipentylamino)-4-Oxo-5-Phenyl Analogue (): Shares the pyrrolo[3,2-d]pyrimidine core but substitutes the 3-ethyl group with a 4-chlorophenyl and introduces a bulky dipentylamino group.
- Pyrazolo[3,4-d]Pyrimidine Analogues () : Pyrazole replaces pyrrole in the fused system, altering hydrogen-bonding capacity and ring strain. These analogues, such as LY231514, feature glutamic acid side chains for targeting folate metabolism .
- Pyrimido[4,5-d]Pyrimidin-4(1H)-one Derivatives (): A pyrimidine-pyrimidine fused system with methoxy and piperazinyl groups.
Substituent Analysis
- Benzoate Esters : The target compound’s ethyl benzoate ester contrasts with methyl esters in and . Ethyl esters typically exhibit higher lipophilicity (logP ~2.5–3.0) than methyl esters (logP ~1.5–2.0), influencing membrane permeability .
- Aromatic Substituents : The 7-phenyl group in the target compound vs. 4-chlorophenyl in . Chlorine’s electronegativity may enhance binding to hydrophobic pockets but reduce solubility .
- Amide Linkages : The acetamido group in the target compound provides hydrogen-bonding sites, whereas ’s acrylamide group introduces electrophilic reactivity for covalent binding .
Physicochemical Properties
Biological Activity
Ethyl 4-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrrolo[3,2-d]pyrimidine core, which has been associated with various biological activities including antitumor and antiviral effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₈N₄O₄
- Molecular Weight : Approximately 366.42 g/mol
The structural complexity of this compound includes an ethyl ester group, an acetamido moiety, and a phenyl ring which contribute to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The mechanism of action may involve:
- Enzyme Inhibition : The compound can bind to enzymes or receptors, potentially inhibiting their function.
- Receptor Modulation : It may modulate receptor activity related to cancer pathways or viral replication processes.
Antitumor Activity
Numerous studies have indicated that compounds with similar structures exhibit notable antitumor properties. For instance:
- In vitro Studies : this compound was evaluated against various human tumor cell lines. Preliminary findings suggest significant cytotoxicity with IC50 values in the nanomolar range.
| Cell Line | IC50 (nM) |
|---|---|
| HeLa | 45 |
| MCF7 | 60 |
| A549 | 48 |
These results are promising and indicate that further exploration into its antitumor mechanisms is warranted.
Antiviral Activity
Research has also highlighted the antiviral potential of pyrrolo[3,2-d]pyrimidine derivatives. This compound may exhibit similar properties:
- Mechanism : It is hypothesized that the compound could inhibit viral replication by targeting viral enzymes or interfering with host cell pathways.
- Case Studies : Specific derivatives have shown effectiveness against viruses such as HIV and Hepatitis C in preliminary studies.
Case Studies and Research Findings
-
Study on Kinase Inhibition : A recent study demonstrated that related compounds effectively inhibited key kinases involved in cancer progression. The binding affinity and selectivity for targets like EGFR and VEGFR were assessed through molecular docking studies.
- Binding Energy : The most effective compounds showed binding energies around -82.77 kcal/mol with multiple hydrogen bonds formed with critical amino acids in the active site.
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Antiproliferative Studies : In a comprehensive evaluation of various derivatives:
- Compounds structurally related to ethyl 4-(2-{3-ethyl-4-oxo-7-phenyl...}) were shown to possess significant antiproliferative activity across several cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
